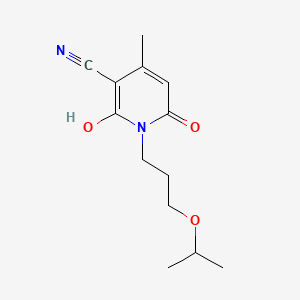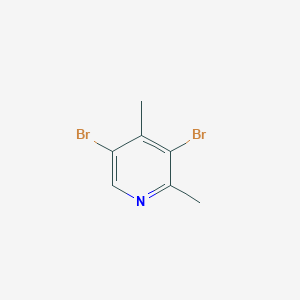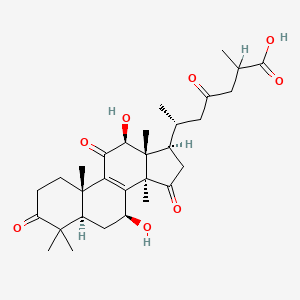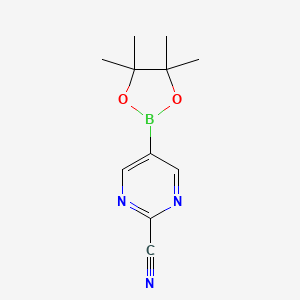
2-CYANOPYRIMIDIN-5-BORONSÄURE-PINAKOLESTER
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile” has been reported. For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions . The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of compounds with a similar structure, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, has been studied. The empirical formula is C6H13BO2, and the molecular weight is 127.98 . The structure of related compounds is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The chemical reactions involving compounds with a similar structure, such as “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde”, have been studied. This compound can crosslink with amines to produce COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a similar structure, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C . The compound is typically stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Ihre Boronsäureestergruppe nimmt an Suzuki-Kupplungsreaktionen teil, die für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind . Diese Reaktion wird häufig zur Synthese komplexer organischer Moleküle verwendet, darunter Naturstoffe, Pharmazeutika und Polymere.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient MFCD08669562 als Baustein für die Medikamentenentwicklung. Seine Struktur ist für Modifikationen geeignet, die zur Entdeckung neuer Arzneimittelverbindungen führen können. Die Boronsäureeinheit ist besonders nützlich bei der Synthese von Proteasominhibitoren, die Anwendungen in der Krebstherapie haben .
Pflanzenschutzmittel
Die Boronsäureesterfunktionalität dieser Verbindung wird bei der Entwicklung von Pflanzenschutzmitteln genutzt. Sie kann verwendet werden, um neue Moleküle mit potenzieller pestizider oder herbizider Aktivität zu erzeugen, die zum Schutz von Feldfrüchten und zur Steigerung des Ertrags beitragen .
Farbstoffchemie
Im Bereich der Farbstoffe wird 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-carbonitril zur Synthese von Farbstoffen mit spezifischen Eigenschaften verwendet. Boronsäuren und ihre Derivate sind dafür bekannt, an verschiedene Substrate zu binden, was zur Entwicklung von Farbstoffen mit verbesserter Haftung auf Fasern genutzt werden kann .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Herstellung von organischen elektronischen Materialien. Ihre Fähigkeit, Boronsäureester zu bilden, ist nützlich bei der Synthese von organischen Halbleitern, die für organische Leuchtdioden (OLEDs) und andere elektronische Geräte unerlässlich sind .
Katalyse
In der Katalyse kann MFCD08669562 verwendet werden, um Katalysatoren für verschiedene chemische Reaktionen herzustellen. Der Boronsäureester kann in verschiedene borhaltige Verbindungen umgewandelt werden, die als Katalysatoren oder Katalysatorliganden dienen und Reaktionsraten und Selektivität verbessern .
Analytische Chemie
Boronsäureester sind dafür bekannt, mit Sacchariden zu interagieren, was es 2-Cyanopyrimidin-5-boronsäure-Pinakolester ermöglicht, bei der Entwicklung von Sensoren für Glucose und andere Zucker verwendet zu werden. Dies hat potenzielle Anwendungen im Diabetesmanagement und in der Qualitätskontrolle der Lebensmittelindustrie .
Umweltwissenschaften
Schließlich macht die Reaktivität der Verbindung mit verschiedenen organischen Substraten sie zu einem Kandidaten für die Forschung zur Sanierung der Umwelt. Sie könnte verwendet werden, um Materialien zu synthetisieren, die Schadstoffe einfangen und abbauen, und so zur Reinigung von Wasser und Luft beitragen .
Wirkmechanismus
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is used in Suzuki reactions, a type of organic reaction, where it acts as a boron reagent .
Biochemical Pathways
It is involved in suzuki reactions, which are part of the broader field of palladium-catalyzed coupling reactions .
Pharmacokinetics
Its solubility is slightly soluble in water .
Result of Action
As an intermediate in organic synthesis, it contributes to the formation of various pharmaceuticals, agrochemicals, and dyestuffs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyanopyrimidine-5-boronic Acid Pinacol Ester. It is incompatible with oxidizing agents, air, heat, and should be stored refrigerated (2-4°C) .
Biochemische Analyse
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(5-13)15-7-8/h6-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHJSIJTVCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586000 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025708-31-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyrimidine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




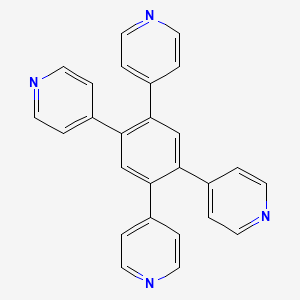

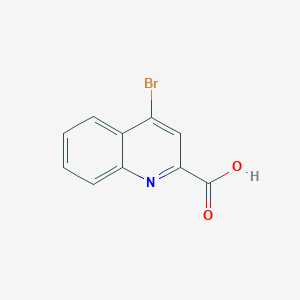

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
